N~1~-{5-[(CYCLOPROPYLCARBONYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-CYCLOPROPANECARBOXAMIDE
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Overview
Description
N~1~-{5-[(CYCLOPROPYLCARBONYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-CYCLOPROPANECARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopropane ring, a phenyldiazenyl group, and a cyclopropylcarbonyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{5-[(CYCLOPROPYLCARBONYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-CYCLOPROPANECARBOXAMIDE typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the phenyldiazenyl group. Common synthetic routes may include:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Phenyldiazenyl Group: This step may involve diazotization reactions, where aniline derivatives are treated with nitrous acid to form diazonium salts, followed by coupling with suitable aromatic compounds.
Amidation Reaction: The final step involves the formation of the amide bond, typically through the reaction of the cyclopropylcarbonyl chloride with the amine group of the phenyldiazenyl derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-{5-[(CYCLOPROPYLCARBONYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the phenyldiazenyl group to aniline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced aniline derivatives.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
N~1~-{5-[(CYCLOPROPYLCARBONYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-CYCLOPROPANECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-{5-[(CYCLOPROPYLCARBONYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
N~1~-{5-[(CYCLOPROPYLCARBONYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-CYCLOPROPANECARBOXAMIDE can be compared with other similar compounds, such as:
This compound derivatives: These compounds share similar structural features but may have different functional groups or substituents, leading to variations in their chemical and biological properties.
Cyclopropane-containing compounds: These compounds have a cyclopropane ring and may exhibit similar reactivity and stability.
Phenyldiazenyl derivatives: Compounds with a phenyldiazenyl group, which may have similar applications in research and industry.
The uniqueness of N1-{5-[(CYCLOPROPYLCARBONYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-CYCLOPROPANECARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H20N4O2 |
---|---|
Molecular Weight |
348.4g/mol |
IUPAC Name |
N-[3-(cyclopropanecarbonylamino)-4-phenyldiazenylphenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C20H20N4O2/c25-19(13-6-7-13)21-16-10-11-17(24-23-15-4-2-1-3-5-15)18(12-16)22-20(26)14-8-9-14/h1-5,10-14H,6-9H2,(H,21,25)(H,22,26) |
InChI Key |
IXHBGCJZYFNULR-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=CC(=C(C=C2)N=NC3=CC=CC=C3)NC(=O)C4CC4 |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=C(C=C2)N=NC3=CC=CC=C3)NC(=O)C4CC4 |
Origin of Product |
United States |
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